Formoterol hemifumarate
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Overview
Description
Formoterol Hemifumarate is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is known for its rapid onset of action and extended duration of effect, making it a valuable medication for both maintenance and relief of bronchospasm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Formoterol Hemifumarate is synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetonitrile with 2-bromo-1-phenylethanone to form an intermediate, which is then reduced and further reacted with formamide to yield the final product . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Formoterol Hemifumarate undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Aromatic substitution reactions where hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. These intermediates often contain functional groups such as hydroxyl, amine, and carbonyl groups, which are crucial for the biological activity of the final product .
Scientific Research Applications
Formoterol Hemifumarate has a wide range of scientific research applications:
Mechanism of Action
Formoterol Hemifumarate exerts its effects by selectively binding to beta2-adrenergic receptors on bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby dilating the airways and improving airflow . The compound also inhibits the release of inflammatory mediators from mast cells, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Salbutamol: A short-acting beta2-adrenergic receptor agonist with a rapid onset but shorter duration of action compared to Formoterol Hemifumarate.
Salmeterol: Another long-acting beta2-adrenergic receptor agonist with a slower onset but similar duration of action.
Vilanterol: A long-acting beta2-adrenergic receptor agonist often used in combination with inhaled corticosteroids.
Uniqueness
This compound is unique due to its combination of rapid onset and long duration of action, making it suitable for both maintenance and relief therapy in asthma and COPD . Its high selectivity for beta2-adrenergic receptors also minimizes side effects associated with beta1 and beta3 receptor activation .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1S)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*13-,19+;/m00./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRNDARFFFHCGE-PERKLWIXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@@H](CC1=CC=C(C=C1)OC)NC[C@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N4O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43229-80-7 |
Source
|
Record name | Formamide, N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]-, rel-, (2E)-2-butenedioate (2:1) (salt) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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